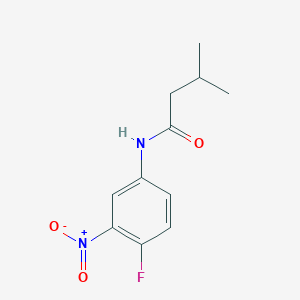

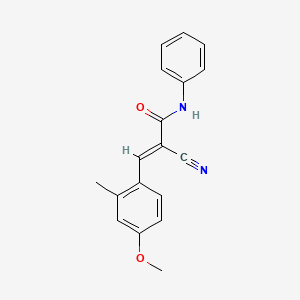

N-(4-fluoro-3-nitrophenyl)-3-methylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluoro-3-nitrophenyl)-3-methylbutanamide, also known as FNB, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. FNB is a member of the nitrophenyl-based photoaffinity labeling (PAL) compounds, which are widely used in the study of protein-protein and protein-ligand interactions.

Mecanismo De Acción

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-methylbutanamide involves a photoaffinity labeling reaction, which is initiated by exposure to UV light. The compound contains a nitrophenyl group that undergoes a photoreaction upon UV irradiation, resulting in the formation of a highly reactive nitrene intermediate. The nitrene intermediate can then covalently react with nearby amino acid residues in the target protein, forming a stable adduct. The covalent adduct can be detected and analyzed using various biochemical and biophysical techniques.

Biochemical and Physiological Effects

This compound is a non-toxic compound that does not have any known physiological effects. However, the covalent binding of this compound to a target protein may affect its function and activity, depending on the location and nature of the binding site. Therefore, careful experimental design and analysis are required to ensure that the results obtained using this compound are reliable and accurate.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of N-(4-fluoro-3-nitrophenyl)-3-methylbutanamide as a photoaffinity labeling reagent has several advantages over other labeling methods. This compound is a small and stable compound that can be easily synthesized and purified. It has a high affinity for proteins and can form stable covalent adducts with specific amino acid residues. This compound can also be used in live cells and tissues, allowing for the identification of protein-protein and protein-ligand interactions in their native environment.

However, there are also some limitations to the use of this compound in lab experiments. The covalent binding of this compound to a target protein may affect its function and activity, which can lead to false-positive or false-negative results. The synthesis of this compound is a multi-step process that requires specialized equipment and expertise, which can limit its accessibility to some researchers. Finally, the use of this compound in live cells and tissues may be challenging due to the potential for off-target binding and non-specific labeling.

Direcciones Futuras

The use of N-(4-fluoro-3-nitrophenyl)-3-methylbutanamide in scientific research is still in its early stages, and there are many potential future directions for its application. One area of interest is the development of new photoaffinity labeling reagents based on the structure of this compound, which may have improved properties and specificity. Another direction is the application of this compound in the study of protein-protein and protein-ligand interactions in complex biological systems, such as signaling pathways and disease mechanisms. Finally, the use of this compound in drug discovery and development may have significant potential, as it can be used to identify and characterize novel drug targets and lead compounds.

Conclusion

In conclusion, this compound, or this compound, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is a photoaffinity labeling reagent that can be used to study protein-protein and protein-ligand interactions, and it has several advantages over other labeling methods. However, there are also limitations to its use, and careful experimental design and analysis are required to ensure reliable and accurate results. Finally, there are many potential future directions for the application of this compound in scientific research, including the development of new labeling reagents and the study of complex biological systems.

Métodos De Síntesis

The synthesis of N-(4-fluoro-3-nitrophenyl)-3-methylbutanamide involves a multi-step process that begins with the reaction of 4-fluoro-3-nitroaniline and 3-methylbutanoyl chloride in the presence of a base catalyst to form this compound. The compound is then purified using column chromatography to obtain the final product in high yield and purity.

Aplicaciones Científicas De Investigación

N-(4-fluoro-3-nitrophenyl)-3-methylbutanamide has been widely used in scientific research as a photoaffinity labeling reagent to study protein-protein and protein-ligand interactions. The compound can be covalently attached to a specific target protein through a photochemical reaction, which allows for the identification and characterization of protein-binding partners and the determination of the binding site of ligands. This compound has been used in various fields of research, including drug discovery, proteomics, and structural biology.

Propiedades

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3/c1-7(2)5-11(15)13-8-3-4-9(12)10(6-8)14(16)17/h3-4,6-7H,5H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIGCLSRWCJPGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5740199.png)

![5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5740207.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5740221.png)

![3-(2-chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5740238.png)

![1-[2-(2,6-dimethoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5740252.png)

![3-methyl-N-[4-(1-pyrrolidinyl)phenyl]butanamide](/img/structure/B5740279.png)